

# 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

## physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B1355138

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### An In-depth Technical Guide to 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of **4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile**, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

## Core Physical and Chemical Properties

**4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile** is a solid, crystalline compound.<sup>[1][2][3]</sup> It is characterized by the presence of chloro, methylthio, and carbonitrile functional groups attached to a pyrimidine ring.<sup>[2]</sup> These features make it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.<sup>[2]</sup> For optimal stability, it should be stored in an inert atmosphere, preferably in a freezer at temperatures under -20°C.<sup>[1][3][4]</sup>

Table 1: Physical and Chemical Properties of **4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile**

Property	Value	Source(s)
CAS Number	33089-15-5	[1][2][3][4]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> CIN <sub>3</sub> S	[2][4][5]
Molecular Weight	185.63 g/mol	[4][5]
Melting Point	67-68 °C	[1]
Boiling Point	340.7 ± 22.0 °C (Predicted)	[1]
Density	1.45 ± 0.1 g/cm <sup>3</sup> (Predicted)	[1]
Appearance	Crystals, Solid	[1][2][3]
Purity	Commonly available as 97% or 98%	[1][3]
InChI Key	IGIRTCCCRNZFSQ-UHFFFAOYSA-N	[3]
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	[1][3][4]

## Experimental Protocols and Synthesis

The synthesis of pyrimidine-5-carbonitrile derivatives often involves the cyclocondensation of a suitable aldehyde with a compound containing an active methylene group (like ethyl cyanoacetate) and a reagent like thiourea, followed by further modifications.

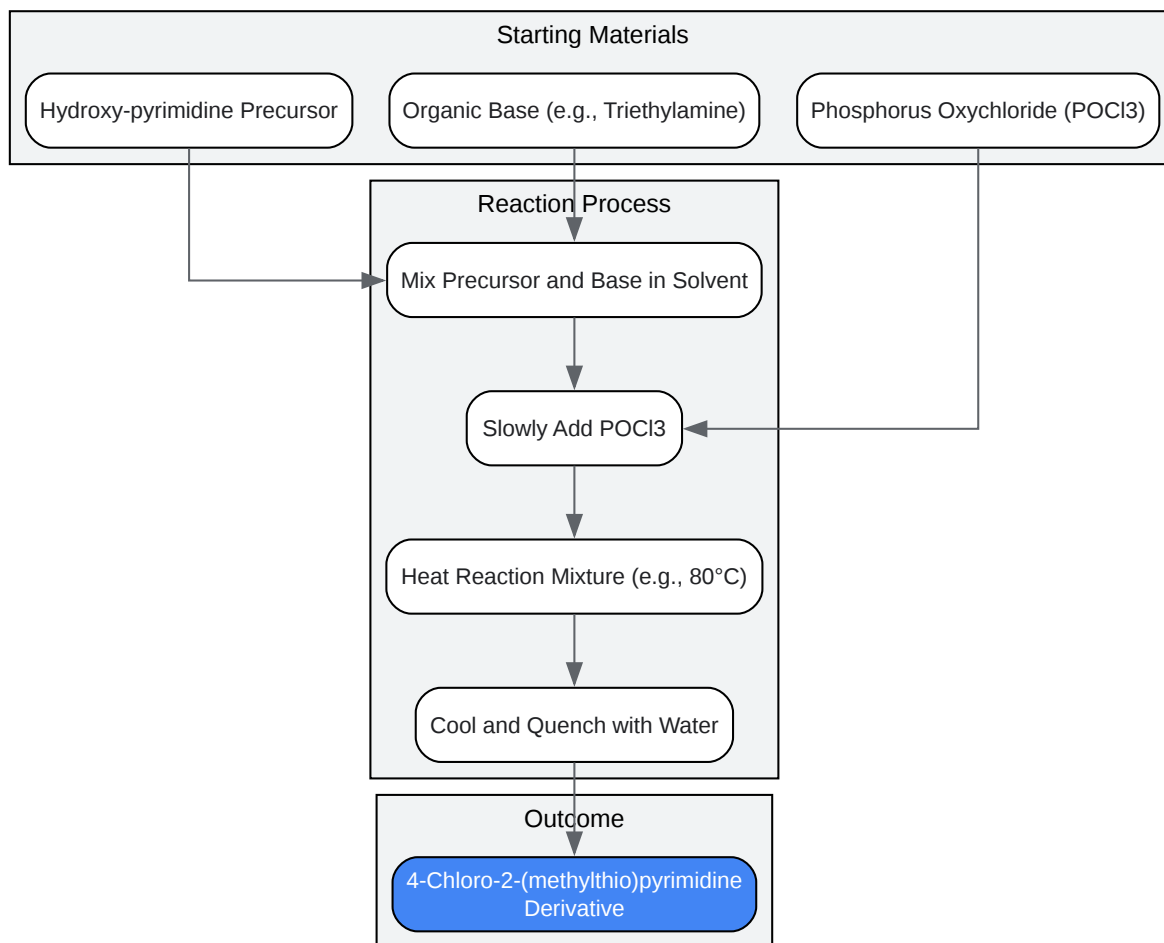
### General Experimental Protocol for Synthesis of Pyrimidine-5-Carbonitrile Core:

A common route to a precursor for this class of compounds involves a multi-step synthesis. While a specific protocol for **4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile** is not detailed in the provided results, a general synthesis for a key intermediate, 4-chloro-2-(methylthio)pyrimidine, can be adapted. For instance, the synthesis of related compounds often involves the chlorination of a hydroxy-pyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl<sub>3</sub>).<sup>[6][7]</sup>

### Example Synthesis Step: Chlorination

- A 4-hydroxy-2-methylthiopyrimidine derivative is suspended in a suitable solvent, such as toluene or chloroform.[6]
- An organic base, for example, triethylamine, is added to the mixture while stirring.[6]
- Phosphorus oxychloride ( $\text{POCl}_3$ ) is then added slowly to the reaction vessel.[6][7]
- The mixture is heated (e.g., to  $80^\circ\text{C}$ ) and held at that temperature for a period, typically one hour, to allow the reaction to complete.[6]
- After cooling to room temperature, the reaction is carefully quenched, for instance, by the addition of water.[6]
- The final product is then isolated and purified.

This chlorination step is crucial for introducing the reactive chloro group at the 4-position of the pyrimidine ring, which is essential for subsequent nucleophilic substitution reactions in drug synthesis.



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General workflow for the chlorination step in pyrimidine synthesis.

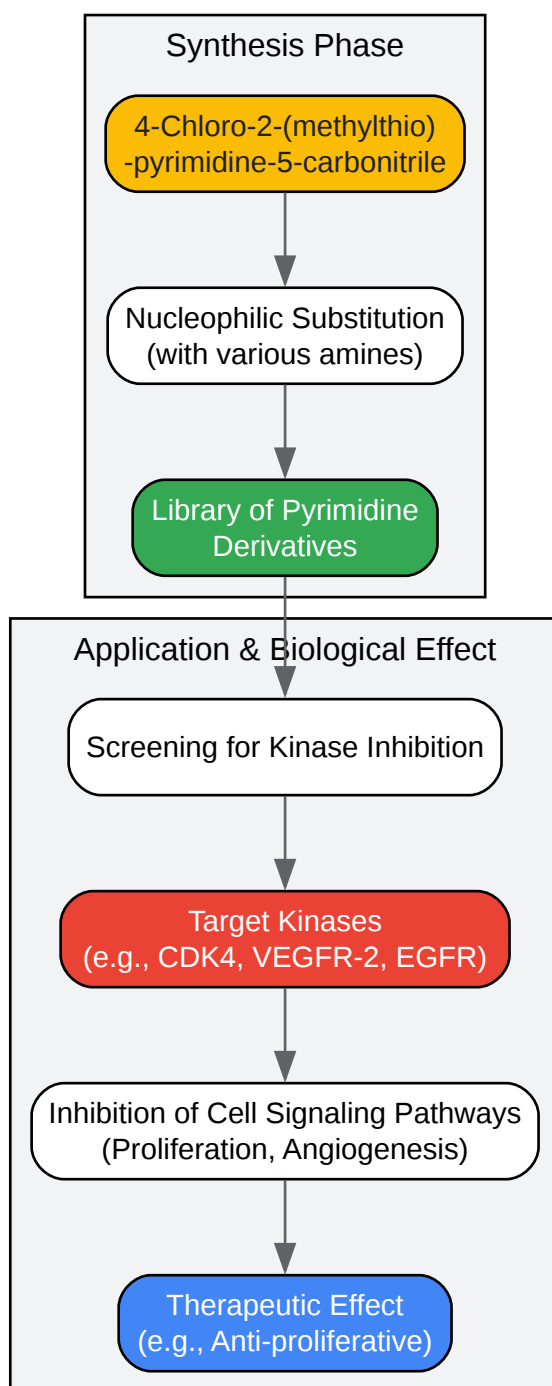
## Applications in Drug Development and Signaling Pathways

Pyrimidine derivatives are a cornerstone in medicinal chemistry, known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. **4-Chloro-2-**

**(methylthio)pyrimidine-5-carbonitrile** and its analogues serve as crucial intermediates in the synthesis of targeted therapeutics.

A closely related compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is utilized in the synthesis of inhibitors for various protein kinases, such as Cyclin-Dependent Kinase 4 (CDK4), Platelet-Derived Growth Factor (PDGF) receptor, Fibroblast Growth Factor (FGF) receptor, and Epidermal Growth Factor (EGF) receptor.[8] These kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers, making their inhibitors a key focus of modern oncology drug discovery.

The 4-chloro position of the pyrimidine ring is a key reactive site, allowing for the introduction of various amine-containing moieties through nucleophilic aromatic substitution. This flexibility enables the generation of large libraries of compounds for screening against kinase targets.



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Address: 3281 E Guasti Rd

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